Cyclohexyl Butyl Phthalate-d4
CAS No.:
Cat. No.: VC0200008
Molecular Formula: C₁₈H₂₀D₄O₄
Molecular Weight: 308.41
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C₁₈H₂₀D₄O₄ |
---|---|
Molecular Weight | 308.41 |
Introduction
Chemical Identity and Structure
Cyclohexyl Butyl Phthalate-d4 is a synthetic organic compound characterized by its phthalate base structure with specific functional groups. The molecule contains four deuterium atoms strategically positioned on the benzene ring.
Parameter | Value |
---|---|
Molecular Formula | C₁₈H₂₀D₄O₄ |
Molecular Weight | 308.41 g/mol |
IUPAC Name | 1-O-butyl 2-O-cyclohexyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate |
CAS Number | 84-64-0 (non-deuterated version) |
SMILES | [2H]c1c([2H])c([2H])c(C(=O)OC2CCCCC2)c(C(=O)OCCCC)c1[2H] |
The compound features a benzene ring with two carboxylic acid groups in the ortho position, forming esters with a butyl group and a cyclohexyl group respectively. The deuterium atoms replace the four hydrogen atoms on the benzene ring, resulting in a structure that maintains identical chemical properties to the non-deuterated version but with distinct mass spectrometric characteristics .
Physical and Chemical Properties
The physical and chemical properties of Cyclohexyl Butyl Phthalate-d4 closely resemble those of its non-deuterated counterpart, with slight differences due to the isotope effect.
Property | Value | Notes |
---|---|---|
Physical State | Clear brownish liquid | Slightly viscous with mild odor |
Melting Point | ≈25°C | Based on non-deuterated version |
Boiling Point | ≈405.2°C | Estimated value |
Density | ≈1.1027 g/cm³ | Estimated value |
Refractive Index | ≈1.5400 | Estimated value |
Solubility | Slightly soluble in chloroform and ethyl acetate | Insoluble in water |
Stability | Stable at room temperature | Hydrolyzes under low or high pH conditions |
The compound is stored as a neat substance and should be kept at +4°C for optimal stability. When exposed to environmental conditions, it behaves similarly to other phthalates, with limited water solubility but good solubility in organic solvents .
Synthesis and Production Methods
Cyclohexyl Butyl Phthalate-d4 is synthesized through a specific esterification process that incorporates deuterium atoms into the molecule's structure.
Synthetic Pathway
The synthesis involves the following key steps:
-
Reaction of phthalic anhydride with deuterium-labeled reagents
-
Esterification with butanol to form the mono-butyl ester intermediate
-
Second esterification with cyclohexanol to complete the diester structure
-
Purification to isolate the deuterium-labeled product
The presence of a deuterium source during synthesis ensures the incorporation of four deuterium atoms at the aromatic positions. The reaction typically occurs in the presence of an appropriate catalyst to facilitate the esterification process.
Industrial Production
For commercial production, the synthesis is scaled up using high-purity deuterium-labeled reagents to ensure the integrity of the final product. The manufacturing process closely follows laboratory techniques but is adapted for larger-scale production demands.
Applications in Research and Analysis
Cyclohexyl Butyl Phthalate-d4 serves several important functions in scientific research and analytical applications.
Analytical Chemistry Applications
The compound is primarily used as an internal standard in mass spectrometry-based analytical methods:
Application | Purpose | Analytical Technique |
---|---|---|
Environmental Monitoring | Quantification of phthalates in environmental samples | LC-MS/MS |
Biomonitoring | Analysis of phthalate metabolites in urine and blood | HPLC-ESI-MS/MS |
Pharmaceutical Analysis | Quality control of pharmaceutical products | GC-MS |
Plastics and Materials Testing | Determination of phthalate content in consumer products | GC-MS, LC-MS |
As an isotopically labeled internal standard, it provides accurate quantification in complex matrices due to its nearly identical chemical behavior to the non-labeled analyte while being distinguishable by mass spectrometry .
Toxicological Research
The compound is used in research investigating the biological effects and metabolism of phthalates:
-
Study of metabolic pathways and biotransformation
-
Investigation of pharmacokinetics and tissue distribution
-
Assessment of environmental fate and bioaccumulation
Biological Effects and Toxicology
Research has revealed several biological effects associated with Cyclohexyl Butyl Phthalate-d4 and related compounds.
Cellular Interactions
Studies have shown that Cyclohexyl Butyl Phthalate-d4:
-
Binds to receptors on liver cells
-
Inhibits the production of p21 protein, which is necessary for cell cycle progression
-
Increases levels of p27, which promotes cell growth
-
Causes DNA damage in animal cells
-
Can induce oxidative damage when combined with zirconium oxide (ZrO2)
Mechanism of Action
The mechanism of action involves metabolism within biological systems:
-
Hydrolysis by esterases to form monoesters
-
Entry of metabolites into various metabolic pathways
-
The deuterium atoms influence pharmacokinetics, allowing researchers to trace metabolic processes effectively
-
This altered metabolism provides valuable insights for drug development and toxicology studies
Analytical Methods for Detection
Several analytical techniques are employed for the detection and quantification of Cyclohexyl Butyl Phthalate-d4 and related compounds.
Sample Preparation Methods
Method | Description | Application |
---|---|---|
Enzymatic Deconjugation | Treatment with β-glucuronidase to hydrolyze glucuronidated analytes | Urine analysis |
Solid Phase Extraction (SPE) | Extraction and concentration of phthalates from complex matrices | Environmental samples |
Liquid-Liquid Extraction | Separation of phthalates from aqueous matrices using organic solvents | Various biological matrices |
Headspace Sampling | Vapor phase sampling for volatile phthalates | Air monitoring |
Instrumental Analysis
High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the preferred method for analyzing Cyclohexyl Butyl Phthalate-d4:
-
Reversed-phase HPLC for separation
-
Electrospray ionization (ESI) for efficient ionization
-
Multiple reaction monitoring (MRM) for sensitive and selective detection
-
Isotope dilution for accurate quantification using labeled standards
The limits of detection are typically in the low ng/mL range, allowing for sensitive monitoring in various matrices.
Comparison with Other Phthalates
Cyclohexyl Butyl Phthalate-d4 shares similarities with other phthalates but has distinct properties due to its specific structure and deuterium labeling.
Phthalate | Molecular Formula | MW (g/mol) | CAS Number | Primary Use |
---|---|---|---|---|
Cyclohexyl Butyl Phthalate-d4 | C₁₈H₂₀D₄O₄ | 308.41 | - | Analytical standard |
Cyclohexyl Butyl Phthalate | C₁₈H₂₄O₄ | 304.38 | 84-64-0 | Plasticizer |
Butyl Benzyl Phthalate | C₁₉H₂₀O₄ | 312.36 | 85-68-7 | Plasticizer |
Dibutyl Phthalate | C₁₆H₂₂O₄ | 278.35 | 84-74-2 | Plasticizer |
Dicyclohexyl Phthalate | C₂₀H₂₆O₄ | 330.42 | 84-61-7 | Plasticizer |
The deuterated version is primarily used for research and analytical purposes, whereas the non-deuterated phthalates are used as plasticizers in industrial applications .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume